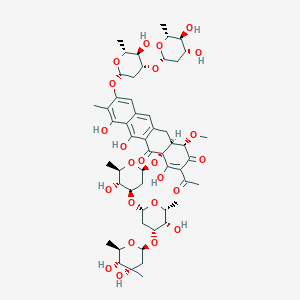
デオキシウリジン5'-二リン酸
概要
説明
デオキシウリジン-5’-二リン酸は、ヌクレオチド代謝において重要な役割を果たすピリミジンヌクレオチドです。これはデオキシリボヌクレオチドであり、具体的には二リン酸基に結合したデオキシウリジン分子です。 この化合物は、DNA合成の前駆体であるデオキシチミジン一リン酸の生合成に不可欠であり、細胞内のヌクレオチドプールのバランスを維持するのに役立ちます .
科学的研究の応用
Deoxyuridine-5’-Diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: Plays a role in DNA repair and replication studies.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a standard in analytical techniques.
生化学分析
Biochemical Properties
Deoxyuridine-5’-diphosphate is a key intermediate in the nucleotide metabolism pathway. It is synthesized from deoxyuridine-5’-monophosphate through the action of nucleoside diphosphate kinase. Deoxyuridine-5’-diphosphate is further phosphorylated to form deoxyuridine-5’-triphosphate, which is then converted to deoxyuridine-5’-monophosphate by deoxyuridine triphosphatase. This compound interacts with various enzymes, including thymidylate synthase, which converts deoxyuridine-5’-monophosphate to deoxythymidine-5’-monophosphate, a precursor for DNA synthesis .
Cellular Effects
Deoxyuridine-5’-diphosphate influences several cellular processes, including DNA replication and repair. It is incorporated into DNA during replication, and its presence can lead to mutations if not properly regulated. Deoxyuridine-5’-diphosphate also affects cell signaling pathways and gene expression by modulating the availability of nucleotide pools. This compound can impact cellular metabolism by influencing the balance between deoxyribonucleotide triphosphates and diphosphates .
Molecular Mechanism
The molecular mechanism of deoxyuridine-5’-diphosphate involves its interaction with various enzymes and biomolecules. It binds to nucleoside diphosphate kinase, which catalyzes its phosphorylation to deoxyuridine-5’-triphosphate. Deoxyuridine-5’-diphosphate also interacts with deoxyuridine triphosphatase, which hydrolyzes it to deoxyuridine-5’-monophosphate. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deoxyuridine-5’-diphosphate can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its concentration and effects on cellular function. Long-term studies have shown that deoxyuridine-5’-diphosphate can impact cellular processes such as DNA replication and repair, gene expression, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of deoxyuridine-5’-diphosphate vary with different dosages in animal models. At low doses, it can support DNA synthesis and repair, while at high doses, it can lead to toxic effects such as DNA damage and cell death. Threshold effects have been observed, where a certain concentration of deoxyuridine-5’-diphosphate is required to elicit a biological response. Toxic or adverse effects at high doses include disruptions in nucleotide metabolism and increased mutation rates .
Metabolic Pathways
Deoxyuridine-5’-diphosphate is involved in several metabolic pathways, including nucleotide metabolism and DNA synthesis. It is synthesized from deoxyuridine-5’-monophosphate by nucleoside diphosphate kinase and is further phosphorylated to deoxyuridine-5’-triphosphate. This compound interacts with enzymes such as thymidylate synthase and deoxyuridine triphosphatase, which regulate its conversion to other nucleotides. These interactions are essential for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .
Transport and Distribution
Deoxyuridine-5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of deoxyuridine-5’-diphosphate can affect its activity and function, influencing cellular processes such as DNA replication and repair .
Subcellular Localization
The subcellular localization of deoxyuridine-5’-diphosphate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. Targeting signals and post-translational modifications can direct deoxyuridine-5’-diphosphate to specific compartments or organelles, influencing its interactions with enzymes and other biomolecules. These localization mechanisms are essential for maintaining the balance of nucleotide pools and ensuring proper cellular function .
準備方法
合成経路と反応条件: デオキシウリジン-5’-二リン酸は、酵素的または化学的方法で合成できます。一般的な酵素的メソッドの1つは、ヌクレオシド二リン酸キナーゼを使用してデオキシウリジン一リン酸をリン酸化することです。反応は通常、生理学的pHおよび温度の水性媒体中で起こり、アデノシン三リン酸がリン酸供与体として役立ちます。
工業生産方法: デオキシウリジン-5’-二リン酸の工業生産は、その特異性と効率のために、多くの場合、大規模な酵素的合成を伴います。プロセスは、高収率と純度を確保するために最適化されており、多くの場合、組換え酵素と制御された反応条件を使用して、副産物と分解を最小限に抑えます。
化学反応の分析
反応の種類: デオキシウリジン-5’-二リン酸は、次を含むさまざまな化学反応を起こします。
リン酸化: デオキシウリジン-5’-三リン酸への変換。
加水分解: デオキシウリジン一リン酸と無機リン酸への分解。
置換: 特定の条件下で、二リン酸基を他の官能基と置き換えます。
一般的な試薬と条件:
リン酸化: アデノシン三リン酸とヌクレオシド二リン酸キナーゼを使用します。
加水分解: 中性pHの水溶液中で、ホスファターゼによって触媒されます。
置換: 目的の生成物に応じて、特定の触媒と条件が必要です。
主な製品:
デオキシウリジン-5’-三リン酸: リン酸化によって形成されます。
デオキシウリジン一リン酸: 加水分解の結果。
さまざまな置換ヌクレオチド: 置換反応によって異なります。
科学研究アプリケーション
デオキシウリジン-5’-二リン酸は、科学研究においてさまざまな用途があります。
化学: 他のヌクレオチドやヌクレオチドアナログの合成における前駆体として使用されます。
生物学: DNA修復と複製研究において役割を果たします。
医学: 抗ウイルス療法における可能性と、特定の代謝異常における診断ツールとしての可能性が調査されています。
工業: ヌクレオチドベースの医薬品の製造および分析技術の標準として使用されます。
作用機序
デオキシウリジン-5’-二リン酸は、主にヌクレオチド代謝における役割を通じてその効果を発揮します。それはデオキシウリジン-5’-三リン酸に変換され、次にDNA合成に使用されます。 この化合物は、デオキシウリジン三リン酸の細胞内濃度を調節するのに役立ち、ウラシルがDNAに組み込まれるのを防ぎます . この調節は、DNAの完全性を維持し、突然変異を防ぐために不可欠です。
類似の化合物:
デオキシウリジン-5’-三リン酸: DNA合成に関与する三リン酸形態。
デオキシシチジン-5'-二リン酸: 同様の機能を持つ別のピリミジンヌクレオチド。
チミジン-5'-二リン酸: DNA合成に関与するチミジンアナログ。
独自性: デオキシウリジン-5’-二リン酸は、デオキシチミジン一リン酸の生合成における特定の役割と、ヌクレオチド代謝における調節機能のためにユニークです。 他のヌクレオチドとは異なり、それは特にウラシルがDNAに組み込まれるのを防ぎ、遺伝的安定性を維持する上で重要な役割を果たしていることを強調しています .
類似化合物との比較
Deoxyuridine-5’-Triphosphate: A triphosphate form involved in DNA synthesis.
Deoxycytidine-5’-Diphosphate: Another pyrimidine nucleotide with similar functions.
Thymidine-5’-Diphosphate: A thymidine analog involved in DNA synthesis.
Uniqueness: Deoxyuridine-5’-Diphosphate is unique due to its specific role in the biosynthesis of deoxythymidine monophosphate and its regulatory function in nucleotide metabolism. Unlike other nucleotides, it specifically prevents the incorporation of uracil into DNA, highlighting its critical role in maintaining genetic stability .
特性
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZTVCCBMIIKE-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194922 | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dUDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4208-67-7 | |
| Record name | dUDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dUDP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)


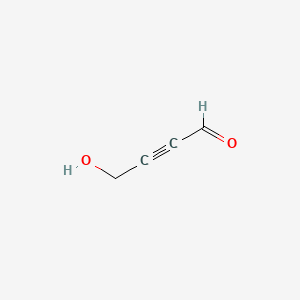
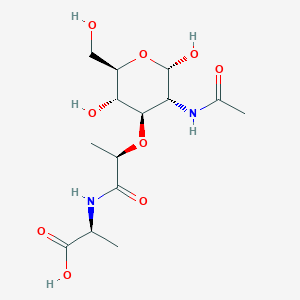
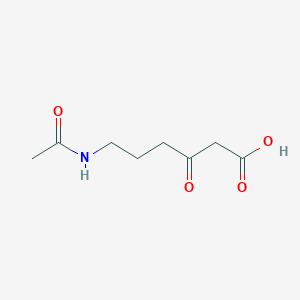
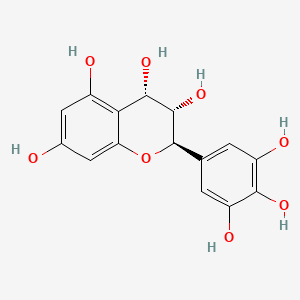
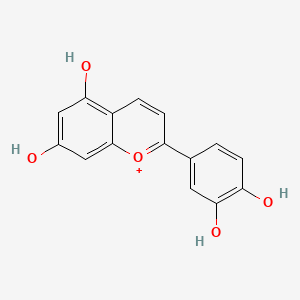
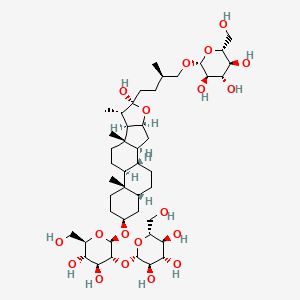
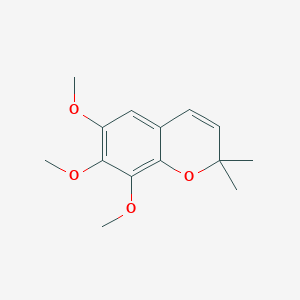
![[(1r,3As,5r,8ar,9r,9ar)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl]acetate](/img/structure/B1216490.png)
